Cyclopropanecarbonitrile
Overview
Description
Cyclopropanecarbonitrile is a compound characterized by the presence of a nitrile group attached to a cyclopropane ring. This structure is of significant interest due to its presence in various natural products and its utility in organic synthesis, medicinal chemistry, and materials science as a versatile building block .
Synthesis Analysis
The synthesis of nitrile-substituted cyclopropanes can be achieved through stereocontrolled intermolecular cyclopropanation between 2-diazo-2-phenylacetonitrile and electron-rich olefins, catalyzed by chiral dirhodium complexes . Additionally, cyclopropanes with donor substituents can be synthesized from multiple sources, including cyclopropanone hemiacetals and alkylidenecyclopropanes . A regioselective [3 + 3] cycloaddition approach has also been developed for substituted cyclopropane-1,1-dicarbonitriles, which allows the creation of complex tetrahydrothiopyran structures . Moreover, a direct synthesis from gem-dialkyl groups through double C-H activation has been demonstrated, providing a simple one-step cyclopropanation reaction .
Molecular Structure Analysis
The molecular structure of cyclopropane(1,1)dicarbonitrile has been studied using modulated microwave double resonance spectroscopy, revealing that it is a b-type asymmetric rotor. The rotational constants and the estimated CC bond length opposite the substituents have been determined .
Chemical Reactions Analysis
Cyclopropanes can undergo various chemical reactions due to their strained ring structure. For instance, a new strategy for the chemical route to cyclopropane structures involves the direct transformation of benzylidenemalononitriles and malononitrile into 1,1,2,2-tetracyanocyclopropanes . Additionally, the ensemble of 3,6-diaminobicyclo[3.1.0]hexanecarbonitrile diastereomers has been synthesized with high stereoselectivity, indicating the versatility of cyclopropane derivatives in synthetic chemistry .
Physical and Chemical Properties Analysis
Cyclopropanes are known for their interesting reactivity due to the strain in their three-membered ring. This strain imparts unique physical and chemical properties that make cyclopropanes valuable in various applications. The synthesis methods often aim for regio-, diastereo-, and enantio-selective reactions to obtain cyclopropanes with desired properties . The development of chiral cyclopropane units further illustrates the importance of controlling the physical and chemical properties of these compounds for their use as conformationally restricted analogues of biologically active molecules .
Scientific Research Applications
Stereoselective Functionalization
- Cyclopropane Derivatives Functionalization : A study by Kopp et al. (2005) demonstrates the use of cyclopropanecarbonitrile in stereoselective functionalization. They achieved high retention of configuration in the reaction of 2,2-dibromo-1-methyl-cyclopropanecarbonitrile with various electrophiles, leading to the generation of a quaternary center via sequential Br/Mg- and sulfoxide/Mg-exchange. This is a significant contribution to the synthesis of complex organic molecules (Kopp et al., 2005).
Synthesis of Chiral Cyclopropanes
- Conformationally Restricted Histamine Analogues : Kazuta et al. (2002) utilized cyclopropanecarbonitrile in synthesizing conformationally restricted analogues of histamine. Their research involved creating chiral cyclopropanes bearing differentially functionalized carbon substituents, demonstrating the cyclopropane ring's effectiveness in restricting biologically active compounds' conformation (Kazuta et al., 2002).
Catalysis and Synthesis
- Nickel-Catalyzed Favorskii-Type Rearrangement : A 2020 study by Shuai et al. involved a nickel-catalyzed base-promoted rearrangement of cyclobutanone oxime esters to cyclopropanecarbonitriles. This highlights cyclopropanecarbonitrile's role in the development of new catalytic processes (Shuai et al., 2020).
Safety And Hazards
Cyclopropanecarbonitrile is classified as a flammable liquid and vapor . It is fatal if swallowed or in contact with skin . It causes skin irritation and serious eye irritation . It is also fatal if inhaled . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
cyclopropanecarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c5-3-4-1-2-4/h4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQDITHEDVOTCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063936 | |
Record name | Cyclopropanecarbonitrile | |
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Molecular Weight |
67.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | Cyclopropanecarbonitrile | |
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Vapor Pressure |
13.0 [mmHg] | |
Record name | Cyclopropanecarbonitrile | |
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Product Name |
Cyclopropanecarbonitrile | |
CAS RN |
5500-21-0 | |
Record name | Cyclopropanecarbonitrile | |
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Record name | Cyclopropanecarbonitrile | |
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Record name | Cyclopropanecarbonitrile | |
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Record name | Cyclopropanecarbonitrile | |
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Record name | CYCLOPROPANECARBONITRILE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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